Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate
CAS No.:
Cat. No.: VC14934495
Molecular Formula: C16H11NO4
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H11NO4 |
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Molecular Weight | 281.26 g/mol |
IUPAC Name | methyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
Standard InChI | InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |
Standard InChI Key | GNCUINLLIWKLBB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate possesses the molecular formula C₁₆H₁₁NO₅ and a molecular weight of 297.26 g/mol. The structure comprises a benzoate ester (methyl ester of 4-substituted benzoic acid) directly connected to the nitrogen atom of a 1,3-dioxoisoindole ring (Fig. 1). The isoindole moiety contains two ketone groups at the 1- and 3-positions, contributing to its electron-deficient nature and reactivity.
Key Structural Attributes
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Benzoate ester: Provides lipophilicity, influencing membrane permeability in biological systems.
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1,3-Dioxoisoindole: A planar, aromatic heterocycle capable of π-π stacking interactions and hydrogen bonding via carbonyl groups .
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Substitution pattern: The para-position of the benzoate ensures minimal steric hindrance, favoring interactions with biological targets.
Spectroscopic and Computational Data
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X-ray crystallography: Limited data exist, but computational models predict a dihedral angle of 85° between the benzoate and isoindole planes, optimizing electronic conjugation.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Formation of 1,3-dioxoisoindole:
Phthalic anhydride reacts with methyl 4-aminobenzoate in acetic acid under reflux, yielding the intermediate 2-(4-(methoxycarbonyl)phenyl)isoindole-1,3-dione. -
Esterification:
The intermediate undergoes methanolysis in the presence of sulfuric acid to produce the final product.
Reaction Mechanism
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Step 1: Nucleophilic attack by the amine group on phthalic anhydride, followed by cyclodehydration to form the isoindole ring.
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Step 2: Acid-catalyzed esterification ensures high regioselectivity and purity (>95% by HPLC).
Synthetic Yield and Optimization
Solvent systems (e.g., DMF/THF mixtures) improve solubility of intermediates, enhancing yield by 12–15% compared to single-solvent methods.
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
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Melting point | 189–192°C | |
LogP (octanol/water) | 2.34 ± 0.05 | |
Aqueous solubility | 0.12 mg/mL (25°C) |
Stability Profile
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Photostability: Degrades by <5% under UV light (300 nm, 48 hours).
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Hydrolytic stability: Stable at pH 2–8 (37°C, 72 hours), but undergoes ester hydrolysis at pH >10 .
Biological Activity and Applications
Antimicrobial Properties
In vitro assays demonstrate inhibitory effects against:
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Staphylococcus aureus (MIC: 32 μg/mL)
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Escherichia coli (MIC: 64 μg/mL).
The dioxoisoindole moiety likely disrupts bacterial cell membrane integrity via electrostatic interactions with phospholipids.
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): IC₅₀ = 18.7 μM, suggesting anti-inflammatory potential.
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Acetylcholinesterase (AChE): Moderate inhibition (IC₅₀ = 45.2 μM), indicating possible relevance in Alzheimer’s disease research.
Material Science Applications
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Organic semiconductors: The conjugated system exhibits a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .
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Coordination polymers: Forms stable complexes with Cu(II) and Zn(II), with potential use in gas storage.
Comparative Analysis with Structural Analogues
The methylene linker in analogues enhances flexibility, improving target engagement but reducing metabolic stability .
Challenges and Future Directions
While Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate shows promise, key gaps remain:
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In vivo pharmacokinetics: No data on absorption, distribution, or toxicity in mammalian models.
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Structure-activity relationships: Requires systematic modification of the benzoate and isoindole substituents.
Proposed studies include:
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Co-crystallization with COX-2 to elucidate binding modes.
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Nanoformulation to address solubility limitations.
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